N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide
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Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.38. The purity is usually 95%.
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Scientific Research Applications
Selective and Orally Efficacious Inhibitors
Research into structurally similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives, has identified them as potent and selective Met kinase inhibitors. These inhibitors have demonstrated significant tumor stasis in animal models, advancing into clinical trials due to their promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Thiophene derivatives have been identified to exhibit antibacterial and antifungal activities. Compounds with thiophene-3-carboxamide structures, for example, have shown activity against various microbial strains. This underscores the potential of thiophene derivatives in the development of new antimicrobial agents (Vasu et al., 2003).
Antinociceptive Activity
Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has been explored, with studies indicating their potential antinociceptive activities. These findings highlight the relevance of thiophene derivatives in pain management research (Shipilovskikh et al., 2020).
Heterocyclic Synthesis
Thiophene-2-carboxamide and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in chemical synthesis and the development of novel compounds with potential biological applications (Ahmed, 2007).
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZGLMJYFSABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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